[(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Description
Structural Significance of 1,3-Thiazolidin-4-one Core in Medicinal Chemistry
The 1,3-thiazolidin-4-one nucleus is a privileged scaffold in drug design due to its conformational flexibility and capacity for diverse non-covalent interactions. The core structure features:
- A five-membered ring with sulfur at position 1 and nitrogen at position 3, creating a polarized electron system that facilitates hydrogen bonding and dipole-dipole interactions.
- The 4-keto group and 2-thioxo moiety (in rhodanine derivatives) act as hydrogen bond acceptors, enabling interactions with enzymatic active sites such as PPAR-γ ligand-binding domains.
- Substituents at N3 and C5 positions modulate electronic properties and steric bulk, allowing precise tuning of pharmacokinetic parameters.
X-ray crystallographic studies of thiazolidinone derivatives demonstrate a planar conformation that facilitates intercalation into biological membranes and protein binding pockets. The scaffold's metabolic stability, attributed to reduced susceptibility to cytochrome P450 oxidation, makes it particularly valuable for chronic disease therapeutics.
Pharmacological Relevance of Pyrazole Derivatives in Drug Discovery
Pyrazole-based pharmaceuticals exhibit broad therapeutic applications due to:
- Kinase inhibition : The pyrazole nitrogen atoms coordinate with ATP-binding sites in kinases, as seen in FDA-approved drugs like celecoxib (COX-2 inhibitor) and sildenafil (PDE5 inhibitor).
- Metabolic regulation : Pyrazole derivatives modulate glucose homeostasis through AMPK activation and GLUT4 translocation, as demonstrated by thiazolidinedione analogs.
- Anti-inflammatory action : Substituted pyrazoles inhibit pro-inflammatory cytokines (TNF-α, IL-6) by blocking NF-κB nuclear translocation.
Structure-activity relationship (SAR) studies highlight the importance of aryl substitutions at N1 and C3/C5 positions for target selectivity. For instance, 3,5-diarylpyrazoles show enhanced COX-2 selectivity over COX-1, while N1-phenyl groups improve metabolic stability.
Rationale for Hybridization: Synergistic Effects in Antidiabetic/Anti-inflammatory Agent Design
The conjugation of thiazolidinone and pyrazole moieties creates multifunctional agents addressing intertwined pathological pathways in diabetes and inflammation:
Synergistic mechanisms :
- Dual PPAR-γ/COX-2 modulation : The thiazolidinone moiety activates PPAR-γ (enhancing insulin sensitivity), while the pyrazole component inhibits COX-2 (reducing prostaglandin-mediated inflammation).
- Oxidative stress mitigation : The conjugated system scavenges reactive oxygen species (ROS) through electron-rich sulfur and nitrogen atoms, as evidenced by DPPH radical scavenging assays (IC~50~ = 0.93–14.43 µg/ml in hybrid analogs).
- Improved bioavailability : Hybridization increases logP values (2.1–3.8 range for lead compounds) compared to parent scaffolds, enhancing membrane permeability.
Structural advantages :
- The methylidene bridge between scaffolds allows π-π stacking with aromatic residues in target proteins.
- The acetic acid side chain at N3 enhances water solubility (logS = -3.1 to -4.5) while providing an anchor point for ionic interactions.
Docking studies of analogous hybrids reveal binding energies of -9.2 to -11.6 kcal/mol against PPAR-γ and TNF-α, superior to individual scaffold components. This multi-target engagement profile addresses the complex pathophysiology of diabetic complications, where hyperglycemia and chronic inflammation create reciprocal amplification loops.
Properties
Molecular Formula |
C28H21N3O4S2 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-[(5Z)-4-oxo-5-[[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C28H21N3O4S2/c32-25(33)17-30-27(34)24(37-28(30)36)15-21-16-31(22-11-5-2-6-12-22)29-26(21)20-10-7-13-23(14-20)35-18-19-8-3-1-4-9-19/h1-16H,17-18H2,(H,32,33)/b24-15- |
InChI Key |
RDFIMLNVWRNZDG-IWIPYMOSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)N(C(=S)S4)CC(=O)O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN(C=C3C=C4C(=O)N(C(=S)S4)CC(=O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multiple steps, including the formation of the thiazolidine ring, the pyrazole ring, and the benzyloxyphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
[(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
[(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural differences and similarities with analogous compounds:
Pharmacological Activity
- Antihyperglycemic Effects : Compounds with electron-withdrawing groups (e.g., fluorine in ) show enhanced PPARγ activation, a key mechanism in antidiabetic activity. The target compound’s benzyloxy group may offer moderate potency compared to fluorinated analogs .
- Antimicrobial Activity: Thiazolidinones with bulky substituents (e.g., butoxy in ) exhibit broader-spectrum antimicrobial activity but higher cytotoxicity due to increased lipophilicity .
Physicochemical Properties
Toxicity and Stability
- The thioxo group in thiazolidinones is prone to oxidation, but electron-withdrawing substituents (e.g., fluorine in ) stabilize the core .
Biological Activity
The compound [(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic molecule belonging to the thiazolidinone class, which is known for diverse biological activities. This article reviews its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiazolidinone core, followed by the introduction of pyrazole and benzyloxyphenyl groups. Common reagents used in these reactions include thioamides, aldehydes, and hydrazines, often under reflux conditions in solvents like ethanol or acetonitrile with catalysts such as p-toluenesulfonic acid.
Anticancer Activity
Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of similar structures exhibited promising anticancer activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 2.13 ± 0.80 |
| SiHa (Cervical) | 4.34 ± 0.98 |
| PC-3 (Prostate) | 4.46 ± 0.53 |
| HEK-293T (Normal) | >50 |
These results indicate selective toxicity towards cancer cells while showing minimal effects on normal cells, suggesting a favorable therapeutic index .
The mechanism of action appears to involve inhibition of tubulin polymerization, as evidenced by molecular docking studies that suggest binding at the colchicine site on tubulin protein . The interactions involve hydrogen bonding with critical residues, enhancing the compound's potential as an antitumor agent.
Pharmacological Properties
In addition to anticancer properties, compounds in this class have been evaluated for other pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown antibacterial properties against various strains.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory mechanisms that warrant further investigation.
Case Studies
- Cytotoxicity Studies : A series of compounds derived from similar structures were tested for cytotoxicity using the MTT assay. The results indicated that modifications in substituents significantly influenced activity levels against different cancer cell lines .
- Molecular Docking Studies : In silico studies using molecular docking techniques have provided insights into the binding affinity and interaction modes with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
